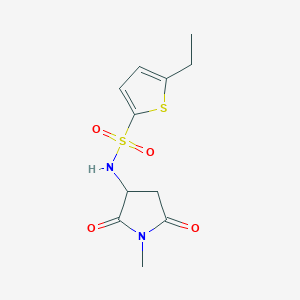
5-ethyl-N-(1-methyl-2,5-dioxopyrrolidin-3-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-N-(1-methyl-2,5-dioxopyrrolidin-3-yl)thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(1-methyl-2,5-dioxopyrrolidin-3-yl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene derivatives and appropriate catalysts.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(1-methyl-2,5-dioxopyrrolidin-3-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Substitution: Alkyl halides, in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-alkylated sulfonamides.
Scientific Research Applications
5-ethyl-N-(1-methyl-2,5-dioxopyrrolidin-3-yl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its sulfonamide moiety.
Materials Science: The compound’s thiophene ring makes it a candidate for organic semiconductors and conductive polymers.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its structural features.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(1-methyl-2,5-dioxopyrrolidin-3-yl)thiophene-2-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dioxopyrrolidin-1-yl)thiophene-2-sulfonamide: Lacks the ethyl and methyl groups, potentially altering its biological activity.
5-ethyl-N-(2,5-dioxopyrrolidin-3-yl)thiophene-2-sulfonamide: Similar structure but without the methyl group on the pyrrolidinone ring.
Uniqueness
5-ethyl-N-(1-methyl-2,5-dioxopyrrolidin-3-yl)thiophene-2-sulfonamide is unique due to the specific substitution pattern on the pyrrolidinone and thiophene rings, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups may enhance its lipophilicity and membrane permeability, making it a more effective compound in certain applications.
Properties
IUPAC Name |
5-ethyl-N-(1-methyl-2,5-dioxopyrrolidin-3-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S2/c1-3-7-4-5-10(18-7)19(16,17)12-8-6-9(14)13(2)11(8)15/h4-5,8,12H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNACWNWWLGRQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2CC(=O)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
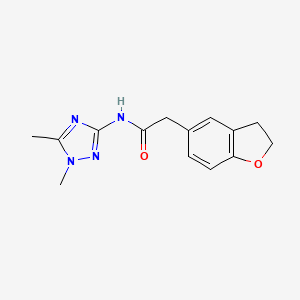
![3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzonitrile](/img/structure/B6964708.png)
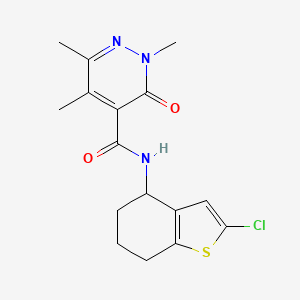
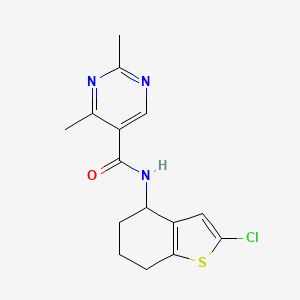
![N-[1-[2-(dimethylamino)-2-phenylacetyl]piperidin-4-yl]propane-1-sulfonamide](/img/structure/B6964743.png)
![3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-[4-(5-chloropyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B6964746.png)
![(3-Aminopyrazin-2-yl)-[4-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]methanone](/img/structure/B6964750.png)
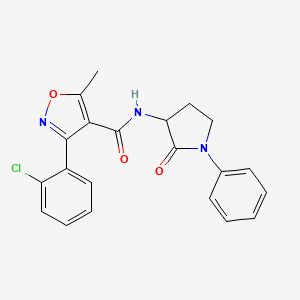
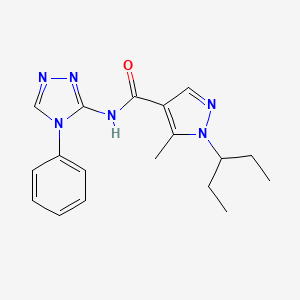
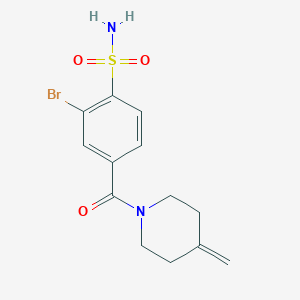
![[2-[2-(2-Iodophenyl)pyrrolidin-1-yl]-2-oxoethyl]urea](/img/structure/B6964775.png)
![N-[5-[(5,6-dimethyl-2,3-dihydroindol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B6964776.png)
![N-ethyl-4-[2-(oxan-2-ylmethoxy)propanoyl]piperazine-1-carboxamide](/img/structure/B6964798.png)
![4-sulfamoyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzamide](/img/structure/B6964806.png)
